molecular formula C13H16O2 B146424 2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin CAS No. 27606-09-3

2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin

Cat. No.: B146424
CAS No.: 27606-09-3
M. Wt: 204.26 g/mol
InChI Key: SHWFPOIJJLMZKA-UHFFFAOYSA-N
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Description

2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin is a complex organic compound with a unique structure that includes both indene and dioxin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin include:

  • Indeno[2,1-a]indene, 4b,5,9b,10-tetrahydro-
  • 1H-Indeno[5,4-f]quinoline-7-carbonitrile
  • Indeno[2,1-a]indene-1,3,6,8-tetrol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of indene and dioxin moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,4-dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-8-12-7-10-5-3-4-6-11(10)13(12)15-9(2)14-8/h3-6,8-9,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWFPOIJJLMZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3=CC=CC=C3C2OC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865386
Record name Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl-
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Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27606-09-3
Record name Magnolan
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Record name Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl-
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Record name 2,4-dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin
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